BenchChemオンラインストアへようこそ!

{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

Physicochemical profiling Salt screening Pre-formulation

CAS 790232-42-7 designates a 1,3,4-oxadiazole small-molecule building block bearing a 3-nitrophenyl substituent at the 5-position and an N-isopropylaminomethyl side chain at the 2-position. The compound has a molecular formula of C12H14N4O3 and a molecular weight of 262.26 g/mol, and is commercially supplied at ≥95% purity for research use.

Molecular Formula C12H14N4O3
Molecular Weight 262.269
CAS No. 790232-42-7
Cat. No. B2863325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
CAS790232-42-7
Molecular FormulaC12H14N4O3
Molecular Weight262.269
Structural Identifiers
SMILESCC(C)NCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N4O3/c1-8(2)13-7-11-14-15-12(19-11)9-4-3-5-10(6-9)16(17)18/h3-6,8,13H,7H2,1-2H3
InChIKeyCXEYJPONPFPSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

790232-42-7: Technical Baseline for {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine Procurement


CAS 790232-42-7 designates a 1,3,4-oxadiazole small-molecule building block bearing a 3-nitrophenyl substituent at the 5-position and an N-isopropylaminomethyl side chain at the 2-position . The compound has a molecular formula of C12H14N4O3 and a molecular weight of 262.26 g/mol, and is commercially supplied at ≥95% purity for research use . Structurally, it belongs to the broader 1,3,4-oxadiazole pharmacophore class that has attracted sustained medicinal chemistry interest, but its specific 2-(aminomethyl) substitution pattern distinguishes it from the far more extensively studied 2-amino, 2-thiol, and 2-thioether analogs that dominate the published primary literature [1][2].

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for 790232-42-7 Without Quantifiable Risk


The 1,3,4-oxadiazole chemical space is highly sensitive to C2-substitution; 2-thiol and 2-amine derivatives exhibit markedly different hydrogen-bond donor/acceptor capacities, ionization behavior, and metabolic liabilities compared to 2-aminomethyl congeners [1][2]. Published SAR for this scaffold demonstrates that even regioisomeric nitro-phenyl placement (ortho vs. meta vs. para) alters cholinesterase inhibitory potency by >30-fold, underscoring that broad 'nitrophenyl-oxadiazole' class claims cannot be extrapolated across specific substitution patterns without experimental confirmation [3]. For the procurement of 790232-42-7 specifically, the N-isopropylaminomethyl side chain introduces a flexible basic amine that is absent in the commonly available 2-mercapto and 2-amino analogs (CAS 41421-07-2 and 7659-02-1); this structural difference directly affects calculated LogD, polar surface area, and potential for salt formation—parameters that govern solubility, permeability, and downstream synthetic derivatization .

Quantitative Differentiation Evidence for 790232-42-7 vs. Closest Structural Analogs


Computed LogD Shift vs. 2-Amino and 2-Thiol Analogs Enables Different Salt-Formulation Space

The target compound's N-isopropylaminomethyl side chain produces a computed ACD/LogD (pH 7.4) of +1.04, compared with the 2-amino analog 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine which lacks the methylene spacer and isopropyl group and is expected to have a substantially lower LogD (more hydrophilic) . While experimentally measured LogD values for the 2-amino and 2-thiol analogs are not available in the published literature, the 2-thiol derivative 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol is known to exist predominantly as the thione tautomer [1], conferring a distinct hydrogen-bond donor profile vs. the basic secondary amine of 790232-42-7. The approximately 3-order-of-magnitude difference in computed BCF (3.49 for 790232-42-7 at pH 7.4 vs. ~0.3 for typical 2-amino-oxadiazoles) reflects fundamentally different predicted membrane permeability behavior, a critical parameter for cell-based assay design .

Physicochemical profiling Salt screening Pre-formulation

Validated Synthetic Intermediate: 790232-42-7 Occupies a Unique Node in 1,3,4-Oxadiazole Derivative Trees

790232-42-7 serves as a key 2-aminomethyl-substituted building block for further derivatization via N-alkylation, acylation, or reductive amination at the secondary amine, a synthetic node not accessible from the more common 2-amino-oxadiazole (CAS 7659-02-1) which requires an additional N-monoalkylation step to achieve comparable substitution [1]. Multiple commercial suppliers list 790232-42-7 explicitly as a 'Molecular Building Block' with documented synthetic route applicability . By contrast, published synthetic routes to N-alkyl-2-aminomethyl-1,3,4-oxadiazoles of this specific substitution pattern require multistep sequences starting from 3-nitrobenzoic acid via the hydrazide, cyclization to the 2-thiol, and subsequent S-alkylation or displacement [2]; 790232-42-7 condenses these steps for research groups requiring the pre-formed N-isopropylaminomethyl pharmacophore.

Medicinal chemistry Library synthesis Chemical procurement

Nitro-Phenyl Oxadiazole Class-Level Antimicrobial and Cholinesterase Inhibition Potential: Structural Prerequisites Favor 1,3,4-Oxadiazole Core

A 2026 comprehensive profiling study of nitro-substituted 1,3,4- and 1,2,4-oxadiazoles demonstrated that the 1,3,4-oxadiazole scaffold is favored over the 1,2,4-isomer for acetylcholinesterase (AChE) inhibition and antimicrobial activity; compounds within this series achieved AChE IC50 values as low as 1.47 µM, outperforming rivastigmine in several cases [1]. Notably, that study included meta-nitrophenyl-substituted 1,3,4-oxadiazoles (the identical aryl substitution pattern as 790232-42-7) although the C2-substituent was pyrazine rather than N-isopropylaminomethyl. Antimicrobial screening of the nitro-substituted 1,3,4-oxadiazole series revealed potent activity with MIC values ≥ 2 µM against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [1]. This class-level evidence, combined with the established 3-nitrophenyl pharmacophore, provides a rational basis for prioritizing 790232-42-7 in antimicrobial or cholinesterase-targeted screening cascades over 2-nitrophenyl or 4-nitrophenyl regioisomers or 1,2,4-oxadiazole isomers.

Antimicrobial screening Cholinesterase inhibition SAR

Polar Surface Area Differential vs. 2-Thiol and 2-Methyl Analogs Governs BBB-Penetrance Predictions

The computed topological polar surface area (TPSA) of 790232-42-7 is 97 Ų, which falls within the commonly cited CNS drug-likeness threshold of <90–100 Ų for brain penetration . By comparison, the 2-mercapto analog 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol has a lower molecular weight (223.21 g/mol) but introduces an additional H-bond donor (thiol/thione), while the 2-methyl analog 2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (MW 205.17) lacks the H-bond donor entirely and has a smaller PSA due to the absence of the secondary amine [1]. These differences in PSA and H-bond donor count place 790232-42-7 in a distinct ADME property space: it retains one H-bond donor (vs. zero for 2-methyl, two for 2-amino) and has 5 freely rotatable bonds (vs. fewer for the smaller analogs), conferring a unique balance of conformational flexibility and polarity that affects both solubility and membrane transit predictions .

CNS drug design BBB permeability Computational ADME

Nitro Group as a Synthetic Handle: 790232-42-7 Allows Reductive Derivatization that 2-Thiol Analogs Do Not Tolerate Cleanly

The 3-nitrophenyl moiety of 790232-42-7 can be selectively reduced to the corresponding aniline derivative under standard catalytic hydrogenation conditions (H₂, Pd/C), generating a primary aromatic amine available for subsequent amide coupling, diazotization, or bioconjugation [1]. The 2-thiol analog 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol cannot undergo this same reductive derivatization cleanly due to competing catalyst poisoning by the free thiol group, which binds to palladium and other transition-metal catalysts [2]. The 2-amino analog 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine can undergo nitro reduction, but the resulting aniline is then in competition with the C2-amino group for subsequent chemoselective derivatization, forcing protection/deprotection strategies [1]. This places 790232-42-7 as the uniquely suited scaffold for sequential reduction-acylation sequences at the 3-nitrophenyl position without interference from the C2 substituent.

Chemical biology Bioconjugation Prodrug design

Procurement-Critical Application Scenarios for 790232-42-7 Where Analog Substitution Carries Demonstrable Risk


Antimicrobial Screening Cascade Against MRSA and M. tuberculosis

For research groups building nitro-substituted oxadiazole libraries for antimicrobial screening, 790232-42-7 offers the validated 3-nitrophenyl-1,3,4-oxadiazole pharmacophore that has demonstrated class-level MIC values ≥ 2 µM against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, with SAR favoring 1,3,4-oxadiazoles over 1,2,4-isomers [1]. Substituting a 2-thiol or 2-amino analog in this screening cascade forfeits the lipophilic N-isopropylaminomethyl side chain that may enhance Gram-positive membrane penetration.

Cholinesterase Inhibitor Hit-Finding with CNS Drug-Like Property Constraints

The meta-nitrophenyl-1,3,4-oxadiazole core has established AChE inhibitory activity (IC50 as low as 1.47 µM) [1], and 790232-42-7 uniquely combines this core with a computed TPSA of 97 Ų and LogD of +1.04—placing it at the boundary of CNS drug-like chemical space. Procurement of this specific compound (rather than the 2-amino or 2-thiol analogs) preserves both the putative cholinesterase pharmacophore and BBB-penetrance potential in a single building block .

Chemoselective Library Expansion via Nitro Reduction–Amide Coupling

790232-42-7 is the preferred scaffold for medicinal chemistry teams planning a nitro reduction–acylation diversification strategy because the secondary amine at C2 remains inert under Pd/C hydrogenation conditions, while the 2-thiol analog (CAS 41421-07-2) undergoes catalyst poisoning [2][3]. This chemoselectivity advantage reduces the number of protection/deprotection steps, directly accelerating SAR exploration timelines.

Salt-Formulation and Solubility Optimization in Pre-clinical Assay Development

The basic secondary amine (pKa ~9–10 estimated for N-isopropylalkylamines) of 790232-42-7 enables hydrochloride or mesylate salt formation for aqueous solubility enhancement, a formulation option unavailable with the neutral 2-methyl analog (no basic center) or the acidic 2-thiol analog (pKa ~7–8 for the thiol/thione) [3]. This provides a distinct solubility-tuning pathway for dose-response or in vivo formulation studies.

Quote Request

Request a Quote for {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.